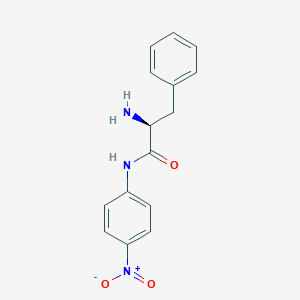

H-Phe-pNA

Übersicht

Beschreibung

L-Phenylalanine 4-nitroanilide is a substrate used in the study of a novel cytosolic leucyl aminopeptidase.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Bausteine

Verbindungen, die mit 4-Nitrophenyl verwandt sind, wie z. B. 4-(4-Nitrophenyl)thiomorpholin, wurden als Vorstufen für die pharmazeutische Chemie verwendet und dienen als Bausteine für komplexere Moleküle mit potenziellen therapeutischen Wirkungen .

Enzymatische Assays

4-Nitrophenol-Derivate werden häufig in enzymatischen Assays als Substrate für verschiedene Enzyme wie alkalische Phosphatase und Glykosidase-Enzyme verwendet. Sie fungieren als chromogene Substrate, die bei enzymatischer Wirkung ein farbiges Produkt freisetzen, das dann gemessen wird .

Nahrungsergänzungsmittel

L-Phenylalanin ist eine essentielle Aminosäure, die in Nahrungsergänzungsmitteln verwendet wird, da sie für die menschliche Gesundheit von Bedeutung ist .

Lebensmittelzusatzstoffe

Diese Aminosäure wird auch in Lebensmittelzusatzstoffen wegen ihrer geschmacksverstärkenden Eigenschaften verwendet .

Krebsforschung

Einige Nitrophenyl-Derivate wurden auf ihre potenziellen Antikrebsaktivitäten untersucht, was auf eine Rolle in der medizinischen Forschung hindeutet .

Katalyse

Isothioureas katalysieren die enantioselektive Addition von 4-Nitrophenylestern in bestimmten chemischen Reaktionen, was auf ihre Verwendung in synthetischen chemischen Prozessen hindeutet .

Wirkmechanismus

Target of Action

H-Phe-pNA, also known as L-Phenylalanine 4-nitroanilide or (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide, is a chromogenic substrate that is primarily targeted by specific enzymes. It is specifically used as a substrate for thrombin and aminopeptidase M .

Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot . Aminopeptidase M, also known as microsomal alanyl aminopeptidase, is an enzyme involved in the final stages of protein degradation .

Mode of Action

The mode of action of this compound involves its interaction with these target enzymes. The compound is cleaved by the enzymes at specific sites, resulting in the release of p-nitroaniline (pNA) . This cleavage is a result of the enzymatic activity of thrombin or aminopeptidase M .

Biochemical Pathways

The cleavage of this compound by these enzymes is part of larger biochemical pathways. For thrombin, this is part of the coagulation cascade, which is critical for blood clotting . For aminopeptidase M, this is part of protein degradation, a process essential for the removal of damaged proteins and the regulation of certain biological processes .

Pharmacokinetics

It’s known that the compound is soluble in water , which could influence its bioavailability and distribution in the body.

Result of Action

The cleavage of this compound by thrombin or aminopeptidase M results in the release of p-nitroaniline (pNA), a chromophore that can be detected spectrophotometrically . This allows for the measurement of the enzymatic activity of thrombin or aminopeptidase M .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the activity of the enzymes that cleave this compound can be affected by factors such as pH and temperature . Additionally, the compound’s stability may be influenced by factors such as light exposure and the presence of microorganisms .

Biologische Aktivität

(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide, also known as L-Phenylalanine 4-nitroanilide, is a chiral compound notable for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide is C₁₅H₁₅N₃O₃, with a molecular weight of 285.3 g/mol. The compound features an amine group, an amide bond, and a nitrophenyl substituent, contributing to its unique reactivity and biological properties. The presence of the nitro group significantly influences its pharmacological profile by affecting its polarity and interaction with biological targets.

1. Antimicrobial Properties

Research indicates that (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide exhibits antimicrobial activity, particularly against various pathogens. The mechanism involves the reduction of the nitro group, leading to the formation of reactive intermediates that can bind to DNA, causing cellular damage and death . This property is similar to other nitro-containing compounds used in clinical settings.

2. Enzyme Interactions

The compound serves as a chromogenic substrate for specific enzymes, notably thrombin. Upon cleavage by thrombin, it releases p-nitroaniline, allowing for quantitative measurement of thrombin activity in biological samples. This characteristic makes it valuable in biochemical assays aimed at understanding coagulation processes.

3. Anti-Inflammatory Activity

Nitro-containing compounds like (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide have been shown to exhibit anti-inflammatory effects. The nitro group can enhance the pharmacokinetic properties of the molecule and influence its interaction with inflammatory mediators . Studies suggest that such compounds may inhibit key enzymes involved in inflammation, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

The biological activity of (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide can be attributed to several mechanisms:

- Reduction of Nitro Group : The nitro group undergoes enzymatic reduction, generating reactive species that can interact with nucleophilic sites in proteins, leading to inhibition or modification of enzyme activity .

- Binding Affinity : The compound's structural features allow it to bind effectively to various biological targets, influencing processes such as enzyme catalysis and signaling pathways.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique attributes of (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| (S)-2-Amino-N-(4-chlorophenyl)-3-phenylpropanamide | Chlorine substituent on phenyl ring | Antimicrobial | Chlorine enhances lipophilicity |

| (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide | Fluorine instead of nitro group | Potential anticancer | Fluorine affects electronic properties |

| (R)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide | R-enantiomer | Varies based on chirality | Different optical activity |

This table illustrates how modifications in substituents can lead to variations in biological activity and reactivity.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide. For instance:

- A study demonstrated its effectiveness as a substrate for thrombin assays, emphasizing its utility in monitoring coagulation processes in clinical settings.

- Another investigation highlighted its antimicrobial potential against specific bacterial strains, suggesting further exploration for therapeutic applications in infectious diseases .

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-(4-nitrophenyl)-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c16-14(10-11-4-2-1-3-5-11)15(19)17-12-6-8-13(9-7-12)18(20)21/h1-9,14H,10,16H2,(H,17,19)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHIOWXZFDVUKQ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428580 | |

| Record name | N-(4-Nitrophenyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2360-97-6 | |

| Record name | N-(4-Nitrophenyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.